molecular formula C13H22N4O3S B2671588 N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide CAS No. 1935731-88-6

N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide

Cat. No. B2671588
CAS RN: 1935731-88-6
M. Wt: 314.4
InChI Key: ZXKGJKIWXZYZQK-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide, also known as CMPS, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. In

Mechanism of Action

The exact mechanism of action of N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as matrix metalloproteinases (MMPs) and carbonic anhydrases (CAs). These enzymes play a crucial role in various physiological and pathological processes such as tissue remodeling, inflammation, and tumor growth. By inhibiting these enzymes, this compound may have a therapeutic effect in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of MMPs and CAs, which play a crucial role in various physiological and pathological processes. In addition, it has also been shown to have anti-inflammatory and anti-cancer properties. Furthermore, it has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide is its potential as a therapeutic agent in various diseases. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-angiogenic properties. In addition, it has also been studied for its potential in the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its limited solubility in water, which may pose a challenge in its formulation for clinical use.

Future Directions

There are several future directions for the study of N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide. One of the future directions is the development of more efficient synthesis methods for this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound. Furthermore, more studies are needed to explore the potential of this compound as a therapeutic agent in various diseases. Finally, more studies are needed to explore the safety and toxicity profile of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-angiogenic properties. In addition, it has also been studied for its potential in the treatment of neurodegenerative diseases. However, further studies are needed to fully understand the mechanism of action of this compound and explore its potential as a therapeutic agent in various diseases.

Synthesis Methods

The synthesis of N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide involves a series of chemical reactions that lead to the formation of the final product. The first step involves the reaction of 4-prop-2-ynylpiperazine with 2-chloroethyl cyanoacetate, which leads to the formation of N-(2-cyanoethyl)-4-prop-2-ynylpiperazine. This intermediate product is then reacted with 2-methoxyethylamine to form N-(2-cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine. Finally, this compound is reacted with sulfamic acid to form the final product, this compound.

Scientific Research Applications

N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic properties. In addition, it has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(2-cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S/c1-3-6-15-8-10-17(11-9-15)21(18,19)16(7-4-5-14)12-13-20-2/h1H,4,6-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKGJKIWXZYZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCC#N)S(=O)(=O)N1CCN(CC1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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